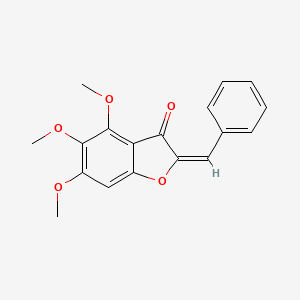![molecular formula C11H21N3O2 B14730244 2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- CAS No. 6225-56-5](/img/structure/B14730244.png)
2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- is a chemical compound with the molecular formula C11H21N3O2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- typically involves the reaction of pyrrolidine with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo- can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxamide: Similar structure but lacks the diethylaminoethyl group.
N-[2-(Diethylamino)ethyl]-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide: Contains a fluorophenyl group, which imparts different chemical properties
These comparisons highlight the unique features of 2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
CAS No. |
6225-56-5 |
|---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(4-2)8-7-12-11(16)9-5-6-10(15)13-9/h9H,3-8H2,1-2H3,(H,12,16)(H,13,15) |
InChI Key |
JUVMLTGWSOAJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




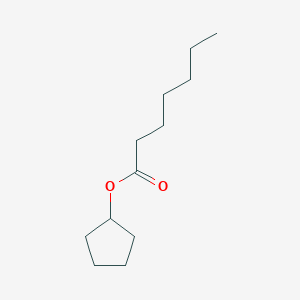
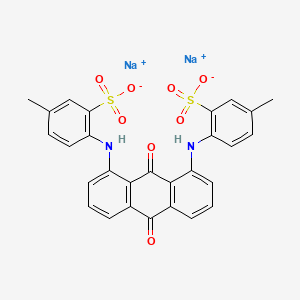

![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
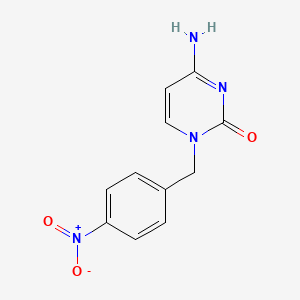
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
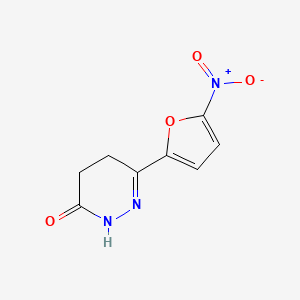
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
